molecular formula C7H14ClNO3 B1424342 (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride CAS No. 1313277-22-3

(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Cat. No. B1424342
M. Wt: 195.64 g/mol
InChI Key: JCLGQALHYUKMJK-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, also known as DMCHA, is a versatile organic compound widely used in scientific research. It is a chiral building block that can be synthesized through different methods, and its unique chemical properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

  • Synthesis of Enantiopure Compounds : This compound is used in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which has applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

  • Diastereoselective Synthesis : It is instrumental in diastereoselective protocols for synthesizing morpholine-2-carboxylic acid derivatives, demonstrating its versatility in stereoselective organic synthesis (Penso, Foschi, Pellegrino, Testa, & Gelmi, 2012).

  • Antihypoxic Activity : Research indicates its use in synthesizing compounds with antihypoxic activities, highlighting its potential in pharmaceutical applications (Ukrainets, Mospanova, & Davidenko, 2014).

  • Structural Analysis : Studies involving 13C CP MAS NMR, FTIR, X-ray diffraction, and PM3 studies of N-(ω-carboxyalkyl)morpholine hydrohalides contribute to a deeper understanding of the structural properties of morpholine derivatives (Dega-Szafran, Gąszczyk, Maciejewska, Szafran, Tykarska, & Wawer, 2001).

  • Synthetic Applications in Organic Chemistry : The compound is also utilized in the synthesis of complex organic molecules, such as enantiomerically pure caronaldehydsäureester, demonstrating its utility in advanced organic synthesis (Frauenrath & Philipps, 1985).

  • Pharmaceutical Synthesis : Its use in synthesizing moroxydine hydrochloride, a compound with potential pharmaceutical applications, further showcases its relevance in medicinal chemistry (Wang Zhi-zhong, 2005).

Safety And Hazards

Hydrochloric acid is considered hazardous. It’s corrosive to metals and causes severe skin burns and eye damage3. It may also cause respiratory irritation3. Proper safety measures should be taken when handling this chemical, including the use of personal protective equipment.


Future Directions

Without specific information on “®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride”, it’s difficult to predict future directions for this compound. However, research into new compounds and their potential applications is ongoing in the field of chemistry. It’s possible that future research could uncover new uses for this compound.


Please note that this information is based on the individual components of the compound you mentioned and may not fully represent the properties of the compound as a whole. For more accurate information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

(3R)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGQALHYUKMJK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H](CO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Reactant of Route 6
(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

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